molecular formula C7H7FO B1304798 3-Fluoro-4-methylphenol CAS No. 452-78-8

3-Fluoro-4-methylphenol

Cat. No. B1304798
CAS RN: 452-78-8
M. Wt: 126.13 g/mol
InChI Key: GJOOCAXPERKNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylphenol is a phenolic derivative . It has an empirical formula of C7H7FO and a molecular weight of 126.13 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3-Fluoro-4-methylphenol involves dissolving 3-Fluoro-4-methylaniline in a 10% sulfuric acid aqueous solution . Sodium nitrate is then added, and the reaction mixture is stirred at various temperatures for several hours . The reaction is quenched with ice water, and the aqueous layer is extracted with ethyl acetate . The combined organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure . The residue is purified by column chromatography to yield the target compound .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methylphenol can be represented by the SMILES string Cc1ccc(O)cc1F . The InChI representation is 1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-4-methylphenol is a solid at room temperature . It has a melting point of 72°C, a boiling point of 196°C, and a density of 1.17 . It has a refractive index of 1.5150 and a flash point of 29°C . It is stored in an inert atmosphere at room temperature . It appears as a powder to lump form and has a phenol-like odor .

Scientific Research Applications

Organic Synthesis

3-Fluoro-4-methylphenol is an important raw material used in organic synthesis . It can be used as a building block to synthesize more complex organic compounds.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various pharmaceutical drugs.

Agrochemicals

3-Fluoro-4-methylphenol is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases.

Dyestuff Fields

In the dyestuff industry, 3-Fluoro-4-methylphenol is used as an intermediate . It helps in the production of dyes that are used in various industries such as textiles, paper, and leather.

Detection of Aromatic Metabolites

4-Fluoro-3-methylphenol, a compound similar to 3-Fluoro-4-methylphenol, has been used to detect aromatic metabolites in a methanogenic m-cresol-degrading consortium . This suggests that 3-Fluoro-4-methylphenol could potentially be used in a similar manner.

Preparation of Fluoronaphthoquinone

4-Fluoro-3-methylphenol has been used in the preparation of 8-fluoronaphthoquinone via a Friedel Crafts acylation reaction with maleic anhydride . Given the structural similarity, 3-Fluoro-4-methylphenol could potentially be used in a similar synthetic route.

Safety and Hazards

3-Fluoro-4-methylphenol is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, and Eye Irrit. 2 . It has hazard statements H302, H319, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, not eating, drinking, or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .

properties

IUPAC Name

3-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOOCAXPERKNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379128
Record name 3-Fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452-78-8
Record name 3-Fluoro-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −70° C. solution of 3-fluoro-4-methyl anisole (1.62 g; 11.6 mmol) in CH2Cl2 (10 mL) was added dropwise BBr3 (10 mL; 12 mmol). The reaction mixture was stirred at −70° C. for 10 min, then allowed to warm to 0° C. and stirred at 0° C. for 2 h. The reaction was allowed to warm to RT and concentrated in vacuo and the residue was partitioned between H2O and EtOAc. The organic phase was washed with H2O, dried (Na2SO4) and concentrated in vacuo to give 3-fluoro-4-methyl phenol (1.1 g; 75%) as an oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-methylphenol
Reactant of Route 2
3-Fluoro-4-methylphenol
Reactant of Route 3
3-Fluoro-4-methylphenol
Reactant of Route 4
3-Fluoro-4-methylphenol
Reactant of Route 5
3-Fluoro-4-methylphenol
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.